molecular formula C4H7N3 B7884628 N-cyano-N-methylethanimidamide

N-cyano-N-methylethanimidamide

Cat. No.: B7884628
M. Wt: 97.12 g/mol
InChI Key: HPJZKYHLFXCFNU-UHFFFAOYSA-N
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Description

Contextualization within Amidines and Nitriles

N-cyano-N-methylethanimidamide is structurally defined by two key functional groups: an amidine and a nitrile. An amidine is a derivative of a carboxylic acid with the general structure RC(NR')NR"R'", while a nitrile is an organic compound containing a -C≡N functional group. The subject compound, with the chemical formula C₄H₇N₃, is specifically a member of the N-cyanoamidine class. rsc.orgnih.gov In this structure, a cyano group is attached to one of the nitrogen atoms of the ethanimidamide backbone.

The relationship between nitriles and amidines is fundamental in organic synthesis. Amidines are frequently synthesized from nitriles through various methods, such as the nucleophilic addition of amines to the nitrile carbon. evitachem.com This transformation often requires activation of the nitrile group, for instance, through the use of Lewis acids or by forming highly nucleophilic amine salts. evitachem.com The N-cyanoamidine functional group itself is recognized for its electron-withdrawing properties, which can influence the electronic structure of larger molecules. rsc.org

The reactivity of this compound is influenced by the properties of both its constituent functional groups. The amidine portion can participate in hydrolysis to form amides and amines, while the cyano group can undergo nucleophilic substitution reactions. evitachem.com

Historical Development and Significance as a Reference Chemical Structure

While the precise date of the first synthesis of this compound is not prominently documented, its historical significance is tied to the development of the N-cyanoamidine class of compounds. This class gained prominence with the introduction of neonicotinoid insecticides in the early 1990s. mdpi.comwikipedia.org Many of these insecticides, such as Acetamiprid (B1664982), are complex derivatives of the this compound core structure. wikipedia.orgherts.ac.uk Acetamiprid, chemically named N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methyl-acetamidine, was introduced to the market in 1995 and showcases the application of this fundamental chemical scaffold in agrochemistry. mdpi.com

Consequently, this compound serves as a crucial reference chemical structure. It represents the basic, unsubstituted backbone from which numerous more complex and commercially significant molecules are derived. Its synthesis can be achieved through methods such as the reaction of N-methylacetamide with cyanogen (B1215507) bromide. rsc.org Cyanogen bromide is a common reagent used to form cyanamides from amines. wikipedia.org The study of this parent compound helps in understanding the fundamental structure-activity relationships within the broader class of N-cyanoamidine-containing agrochemicals.

Role as a Model Compound in Mechanistic Organic Chemistry Studies

This compound plays a valuable role as a model compound in the study of chemical reaction mechanisms, particularly in the context of environmental degradation and metabolism of more complex molecules.

Furthermore, because of its functional groups, the compound is considered a useful building block or starting material for the synthesis of more complex molecules, potentially in the fields of pharmaceuticals and other specialty chemicals. rsc.org The N-cyanoimine group is being explored as an electron-withdrawing functional group for organic semiconductors, indicating the potential for this chemical class in materials science. rsc.org The study of simpler models like this compound provides foundational knowledge for these advanced applications.

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name N-cyano-N'-methylethanimidamide nih.gov
Molecular Formula C₄H₇N₃ nih.gov
Molecular Weight 97.12 g/mol nih.gov
Boiling Point 132.6°C at 760 mmHg rsc.org
Density 0.96 g/cm³ rsc.org
CAS Number 56563-12-3, 51741-29-8 rsc.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound C₄H₇N₃
Acetamiprid C₁₀H₁₁ClN₄
Amine R-NH₂
Nitrile R-C≡N
N-methylacetamide C₃H₇NO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyano-N-methylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4(6)7(2)3-5/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJZKYHLFXCFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469671
Record name N-cyano-N-methyl-ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56563-12-3
Record name N-cyano-N-methyl-ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to N-cyano-N-methylethanimidamide

Direct synthesis methods aim to construct the this compound molecule in a limited number of steps from readily available starting materials. These approaches often involve key bond-forming reactions such as alkylation and condensation.

Alkylation is a fundamental process in organic synthesis and can be applied to the formation of imidates, which are precursors to or can be converted into N-substituted imidamides. rroij.com The direct alkylation of amides is a common method for forming imidates, though it presents a challenge in controlling the regioselectivity between N-alkylation and O-alkylation. rroij.com While N-alkylation is typically favored under basic conditions in polar solvents using an alkyl halide, the formation of the O-alkylated imidate byproduct is often observed. rroij.com For the synthesis of a precursor to this compound, a strategic alkylation would involve the methylation of an appropriate N-cyano-ethanimidamide derivative.

Base-mediated alkylation of N-nitrobenzenesulfonamides has been utilized for site-selective N-methylation. monash.edu The enhanced acidity of the sulfonamide NH allows for selective deprotonation and subsequent methylation. monash.edu A general method for N-alkylation of N-acidic heterocyclic compounds like indole (B1671886) and benzimidazole (B57391) involves the use of alkyl halides in the presence of a base such as potassium hydroxide (B78521) in an ionic liquid. google.com

Reactant 1Reactant 2BaseSolventProduct TypeRef
N-acyl amino acidMethyl iodideSodium hydrideNot specifiedN-methyl amino acid monash.edu
Aromatic amineAliphatic/cycloaliphatic alcoholPhosphorus oxyhalideNot specifiedN-alkylated aromatic amine google.com
N-acidic heterocycleAlkyl halidePotassium hydroxideIonic liquidN-alkylated heterocycle google.com

This table presents generalized alkylation reactions that are foundational to the synthesis of N-alkylated compounds.

Condensation reactions are chemical processes where two molecules combine to form a larger molecule with the simultaneous elimination of a smaller molecule, such as water. nih.gov These reactions are fundamental to the formation of various functional groups, including the imidate linkage. The condensation of NH2-containing compounds with orthoesters, often catalyzed by an acid, is a known method for synthesizing N-functionalized imidates. rroij.com

The formation of an imidate can be achieved through the reaction of an amine with an orthoester in the presence of an acid catalyst. For instance, the condensation of 5-amino pyrazole-4-carbonitrile with triethyl orthoformate in the presence of acetic acid yields an imidate. rroij.com Another approach involves the reaction of nitriles with alcohols. While the Pinner reaction is a classic example of acid-catalyzed imidate synthesis, base-catalyzed condensation reactions have also been explored. rroij.comrroij.com However, these may result in lower yields due to the establishment of an equilibrium. rroij.com Hydrothermal pyrolysis experiments have also demonstrated that condensation reactions can form amides, nitriles, and esters from lipid precursors at elevated temperatures. google.com

Reactant 1Reactant 2ConditionsProduct TypeRef
Amino compoundOrthoesterAcid catalystN-functionalized imidate rroij.com
NitrileAlcoholBase catalystImidate rroij.com
Lipid precursorWater, ammonium (B1175870) bicarbonate, oxalic acid300°C for 72hAmides, nitriles, esters google.com

This table outlines general condensation reactions relevant to the formation of imidate and related structures.

Synthesis via Imidate Precursors

A significant strategy for synthesizing this compound involves the initial formation of an imidate precursor, which is then converted to the final product. The Pinner and Nef reactions are classical methods for imidate synthesis.

The Pinner reaction, discovered by Pinner and Klein in 1877, is an acid-catalyzed method for synthesizing imidates from nitriles and alcohols. rroij.comnih.govrroij.com The reaction typically involves passing anhydrous hydrogen chloride gas through a mixture of the nitrile and alcohol, which results in the precipitation of a crystalline imidate hydrochloride, also known as a Pinner salt. rroij.comnih.gov This method works best with primary or secondary alcohols and both aliphatic and aromatic nitriles. rroij.comnih.gov

The mechanism involves the protonation of the nitrile by the strong acid, creating a highly reactive nitrilium cation. rroij.comnih.gov This cation is then attacked by the alcohol, and a subsequent proton transfer yields the imidate hydrochloride. rroij.comnih.gov The Pinner salt is a versatile intermediate that can be converted to other functional groups; for example, reaction with an amine can produce an amidine. wikipedia.org While the classic Pinner reaction uses a strong acid like HCl, Lewis acids such as hafnium triflate have also been shown to promote this transformation. rroij.comnih.gov

In 1895, Nef discovered a method for synthesizing imidates under basic conditions. rroij.comrroij.com This reaction involves treating a nitrile with an alcohol in the presence of an alkoxide base. rroij.com The Nef synthesis provides an alternative to the acid-catalyzed Pinner reaction. However, the yields in the Nef reaction are often low because the imidate can revert to the starting nitrile under the basic conditions, establishing an equilibrium. rroij.com The formation of the imidate is favored by the presence of electron-withdrawing groups on the nitrile. rroij.com

It is important to distinguish this Nef synthesis of imidates from the more commonly known Nef reaction, which is the acid hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or ketone. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Synthesis Utilizing Cyanoacetamide Derivatives as Synthons

Cyanoacetamide and its derivatives are versatile building blocks (synthons) in organic synthesis due to their reactive nature. researchgate.net They can be used to construct a variety of heterocyclic and acyclic compounds, including precursors for this compound.

One of the most common methods for preparing cyanoacetamide derivatives is through the reaction of amines with alkyl cyanoacetates. researchgate.net For example, N'-cyanoethanimidamide can be synthesized through the cyanoacetylation of amines, which involves reacting a substituted amine with an alkyl cyanoacetate (B8463686) under various conditions. This can be achieved by directly treating the amine with methyl cyanoacetate at room temperature without a solvent, or by heating ethyl cyanoacetate with an amine. A related synthesis is the preparation of N,N-dimethylcyanoacetamide from a cyanoacetate and dimethylamine (B145610) in an aromatic solvent. google.com The resulting cyanoacetamide derivative can then potentially be converted to the target imidamide.

Reactant 1Reactant 2ConditionsProductRef
Ethyl cyanoacetateAqueous ammoniaIce-salt bathCyanoacetamide orgsyn.org
Substituted amineAlkyl cyanoacetateRoom temp or 70°CN'-cyanoethanimidamide derivative
CyanoacetateDimethylamineAromatic solvent, -10 to 0°C then refluxN,N-dimethylcyanoacetamide google.com

This table summarizes synthetic methods utilizing cyanoacetamide and its precursors.

Amination Reactions with Alkyl Cyanoacetates

A foundational step in the synthesis of related structures often involves the amination of alkyl cyanoacetates. This reaction serves as an efficient method for creating the N-substituted cyanoacetamide backbone. The general process involves the condensation of an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate, with a primary or less sterically hindered secondary amine. researchgate.netsapub.orgresearchgate.net

In the context of this compound, the reaction would involve methylamine (B109427) reacting with an alkyl cyanoacetate. This typically proceeds in a solvent like ethanol (B145695) and can be catalyzed by a base or simply achieved by heating. researchgate.netresearchgate.net The high reactivity of the methylene (B1212753) protons in cyanoacetamides makes them valuable intermediates for further transformations. researchgate.net For instance, the reaction of methyl cyanoacetate with methylamine yields N-methyl-2-cyanoacetamide, a direct precursor that can be further elaborated to form the target imidamide structure. Several protocols have been developed for this type of amidation, some employing organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve high yields under mild conditions, avoiding the need for high temperatures. researchgate.net

ReactantsCatalyst/ConditionsProductReference
Ethyl Cyanoacetate + Aromatic AminesEthanol, RefluxN-Aryl Cyanoacetamides researchgate.net
2-Aminoquinoline-3-carbonitrile + Ethyl CyanoacetateDimethylformamide, Reflux2-cyano-N-(3-cyanoquinolin-2-yl)acetamide sapub.org
Methyl Cyanoacetate + Alkyl/Aryl HalidesDBU, then RANEY® NickelAlkylated β-amino amides rsc.org
Alkyl Cyanoacetates + AminesDBUN-Substituted Cyanoacetamides researchgate.net

Nucleophilic and Electrophilic Properties in Synthesis

The this compound molecule possesses distinct nucleophilic and electrophilic centers, which dictates its reactivity in synthetic transformations. The cyanoamidine functional group is central to this dual reactivity.

The nitrogen atoms of the imidamide and cyano groups are electron-rich and can act as nucleophiles. acs.orglibretexts.org The synthesis of N-cyanoamidines from thioamides and the nucleophile cyanamide (B42294) (NH₂CN) is a known transformation, often requiring activation with mercuric ions to proceed efficiently. cdnsciencepub.com More recently, the nucleophilic character of cyanoamidine intermediates has been exploited in the synthesis of complex heterocyclic structures like the nucleobase of Remdesivir. In this synthesis, a cyanoamidine intermediate undergoes a Lewis acid-mediated cyclization, where a nitrogen atom attacks an electrophilic center to form the target ring system. acs.orgresearchgate.net This highlights the potential for the nitrogen atoms in this compound to participate in intramolecular or intermolecular bond-forming reactions with suitable electrophiles.

Conversely, the carbon atom of the nitrile (cyano) group is electrophilic. researchgate.net This carbon is susceptible to attack by nucleophiles, a fundamental reaction in organic chemistry for forming cyanohydrins from carbonyls. libretexts.org While the cyano group in this compound is attached to a nitrogen, its electrophilic character can be enhanced by activation with Lewis acids or other reagents, making it a site for functional group interconversion. researchgate.net This dual reactivity allows the molecule to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reaction partner. unibo.it

Novel Synthetic Pathways

Beyond traditional methods, novel synthetic pathways offer sophisticated strategies for generating the imidate functionality and for modifying the molecule through functional group interconversions.

Thermal Rearrangements (e.g., Aza-Claisen) in Imidate Generation

The aza-Claisen rearrangement, a type of semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, is a powerful tool for carbon-carbon and carbon-nitrogen bond formation and can be applied to the synthesis of imidates. thieme-connect.derroij.com A notable example is the thermal 3-aza-Claisen rearrangement of N-allyl ynamides, which yields α-allyl imidates. nih.govnih.gov This reaction proceeds by heating the N-allyl ynamide in an alcoholic solvent, often in the presence of molecular sieves, to produce the corresponding imidate in moderate to excellent yields. rroij.comnih.gov

While not a direct synthesis of this compound, this methodology establishes a viable route to the core imidate structure. A hypothetical pathway could involve the rearrangement of a suitably substituted N-allyl precursor to generate an imidate that is then further functionalized. The reaction typically proceeds through a highly ordered cyclic transition state. thieme-connect.de The versatility of this rearrangement has been demonstrated in the synthesis of various complex molecules, including lactams and bioactive compounds. researchgate.net

Reactant TypeReactionProduct TypeKey FeaturesReference
N-Allyl YnamidesThermal 3-aza-Claisen Rearrangementα-Allyl ImidatesRequires alcoholic solvent and heat. nih.govnih.gov
N-AllylanilinesBF₃·OEt₂ Catalyzed aza-Claisen Rearrangemento-AllylanilinesLewis acid catalysis allows for rearrangement. thieme-connect.de
N-Allyl AmidesBase-mediated (LHMDS) aza-Claisen Rearrangementγ,δ-Unsaturated AmidesForms an enolate intermediate prior to rearrangement. thieme-connect.de

Strategies for Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another to achieve a target molecule or to alter its reactivity. youtube.comwikipedia.org The this compound structure contains several functionalities, primarily the N-cyano and the imidamide groups, that are amenable to interconversion.

The nitrile group is exceptionally versatile for synthetic transformations. researchgate.net It can be:

Hydrolyzed under acidic or basic conditions to a carboxylic acid (via an intermediate amide).

Reduced to a primary amine. For instance, the chemoselective reduction of a nitrile in the presence of other reducible groups like amides or aryl halides is possible using specific reagents like ZnCl₂/NaBH₄ or under controlled catalytic hydrogenation conditions. rsc.org

Converted to a tetrazole ring via cycloaddition with an azide, a transformation valuable in medicinal chemistry.

The imidamide group itself can be viewed as an activated amide. Hydrolysis would likely cleave the C=N double bond to yield an N-acyl cyanamide or further products depending on the conditions. These FGI strategies provide pathways to diversify the structure of this compound, creating analogues with different chemical properties and potential applications.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. Green chemistry principles can be applied to the synthesis of this compound to reduce waste, improve energy efficiency, and use safer reagents. mdpi.comrsc.org

Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing. seqens.commdpi.com These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, and the potential for automation and streamlined multi-step syntheses. noelresearchgroup.comcam.ac.ukgoflow.at

A flow-based synthesis of this compound could be envisioned. For example, the N-methylation step, a common reaction in pharmaceutical synthesis, can be performed efficiently and sustainably in a flow reactor. semanticscholar.orgicevirtuallibrary.com A stream of a precursor amine could be mixed with a methylating agent over a solid-supported catalyst bed, allowing for continuous production and easy separation of the product. This approach minimizes the handling of potentially hazardous reagents and allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. seqens.comgoflow.at The use of flow chemistry can make the synthesis more efficient, scalable, and environmentally friendly. mdpi.com

Bio-Catalysis Integration in Synthetic Routes

The integration of biocatalysis into the synthetic pathways for complex chemical compounds represents a significant advancement towards greener and more efficient manufacturing processes. pnas.orgresearchgate.net While the direct, one-pot enzymatic synthesis of this compound has not been extensively documented in publicly available research, the principles of biocatalysis offer several plausible strategies for its formation. These approaches leverage the high selectivity and mild reaction conditions characteristic of enzymes to construct the key functional groups of the target molecule: the N-cyano group, the ethanimidamide core, and the N-methyl group. illinois.edu The discussion below explores potential enzymatic transformations, based on established enzyme classes and their known reactivities on analogous substrates, that could be integrated into a synthetic route for this compound.

The exploration of biocatalytic routes is often driven by the need for sustainable alternatives to traditional chemical methods, which can involve harsh reagents and generate significant waste. researchgate.net Enzymes such as nitrilases, acyltransferases, and methyltransferases are key tools in this endeavor. nih.govworktribe.comnih.gov

Potential Biocatalytic Steps:

A hypothetical biocatalytic synthesis of this compound could involve a sequence of enzymatic reactions. The key challenges in such a synthesis include the formation of the C=N bond of the imidamide, the attachment of the cyano group to the nitrogen atom, and the specific N-methylation.

One potential avenue involves the enzymatic hydrolysis of nitriles. Nitrilases are enzymes that catalyze the conversion of nitriles to either carboxylic acids or amides. nih.govnih.gov While typically used for hydrolysis, the reverse reaction or related enzymatic activities could be explored for the formation of the cyanoamidine structure. For instance, enzymes from the nitrilase superfamily are known to act on a wide variety of nitrile- and amide-containing compounds. nih.gov The substrate specificity of nitrilases can be quite broad, and engineered enzymes have shown activity on a range of substrates, suggesting that a nitrilase could potentially be evolved to catalyze the cyanation of an appropriate amine precursor. openbiotechnologyjournal.com

Another plausible biocatalytic approach is the use of acyltransferases. An acyltransferase from Mycobacterium smegmatis (MsAcT) has demonstrated the ability to catalyze the N-acylation of various primary amines in aqueous media, using acetyl donors like vinyl acetate (B1210297). worktribe.com This type of enzyme could potentially be used to construct the ethanimidamide backbone by reacting an N-cyano-N-methylamine precursor with an activated acetyl donor. The chemoselectivity of such enzymes is a significant advantage, potentially reducing the need for protecting groups. worktribe.com

The final N-methylation step is another key transformation where biocatalysis could be applied. While the enzymatic methylation of amides was once considered rare in biology, recent discoveries have shown that enzymes can indeed perform this transformation. nih.gov For example, Radical SAM enzymes, such as RlmN and Cfr, are known to methylate the amidine carbons of adenosine (B11128) using S-adenosyl-L-methionine (SAM) as the methyl donor. pnas.orgacs.orgacs.org This precedent for the enzymatic methylation of an amidine carbon suggests that a similar enzyme could be engineered or discovered that acts on an N-cyanoethanimidamide precursor to introduce the methyl group onto the nitrogen atom. acs.org

The following table summarizes potential biocatalytic reactions that could be investigated for the synthesis of this compound or its key precursors. The data is based on analogous reactions reported in the literature, as direct biocatalysis for this specific compound is not yet established.

Table 1: Potential Biocatalytic Transformations for this compound Synthesis

Reaction Step Enzyme Class Potential Substrate(s) Transformation Relevant Research Findings
Amine Backbone Synthesis Amine Transaminase (ATA)A pro-chiral ketone and an amine donorAsymmetric synthesis of a chiral amine precursorATAs are well-established for the synthesis of chiral amines from ketones. researchgate.net
Acyl Group Transfer AcyltransferaseN-cyano-N-methylamine and an acetyl donor (e.g., vinyl acetate)Formation of the ethanimidamide coreAcyltransferase from M. smegmatis efficiently acylates primary amines in water. worktribe.com
N-Methylation Methyltransferase (e.g., Radical SAM enzyme)N-cyanoethanimidamideAddition of a methyl group to the nitrogen atomRadical SAM enzymes are known to methylate amidine carbons in other molecules. pnas.orgacs.org
Cyano Group Introduction/Modification Nitrilase Superfamily EnzymeAn appropriate amine or amide precursor and a cyanide sourceFormation of the N-cyano bondNitrilases act on a wide range of nitriles and amides; their catalytic activity can be engineered. nih.govopenbiotechnologyjournal.com

The development of a complete biocatalytic route would likely require significant research and development, including enzyme discovery, protein engineering to optimize activity and substrate specificity, and process optimization. illinois.eduresearchgate.net However, the existing knowledge of biocatalytic reactions provides a strong foundation for pursuing such a green and sustainable synthetic strategy.

Reactivity and Reaction Mechanisms

Oxidative Reactivity

The oxidation of N-cyano-N-methylethanimidamide is a complex process influenced by the reaction environment. The primary driver of its atmospheric and aqueous degradation is the hydroxyl radical, a highly reactive species. pnas.orgnih.gov Studies have shown that the site of OH attack and the resulting product distribution vary significantly depending on whether the reaction occurs in the gas phase, in the aqueous phase, or on a solid substrate. pnas.orgnih.gov

Hydroxyl Radical (OH) Induced Oxidation Mechanisms

The interaction between this compound and hydroxyl radicals leads to a variety of degradation products through distinct mechanistic pathways. nih.govnih.gov These pathways are broadly categorized based on the source and mode of interaction of the OH radicals with the molecule.

In a "top-down" scenario, gaseous hydroxyl radicals attack the this compound molecule. nih.govresearchgate.net This process is particularly relevant for the atmospheric fate of compounds containing this moiety. pnas.org A key finding in this pathway is the addition of the OH radical to the cyano (–CN) group. nih.gov This mode of attack is a significant degradation route in the gas phase, leading to the formation of specific products not observed in other oxidation environments. nih.gov The reaction can also proceed via hydrogen abstraction from both the secondary >CH₂ group and the primary –CH₃ group attached to the tertiary amine nitrogen, with the latter being the dominant site of attack. pnas.orgnih.gov

"Bottom-up" oxidation occurs when hydroxyl radicals are generated from a substrate surface, such as titanium dioxide (TiO₂) or sodium nitrite (B80452) (NaNO₂), and then react with the adsorbed this compound moiety. nih.govresearchgate.net This pathway is relevant for the degradation of the compound on surfaces like airborne particles, building exteriors, and soil. pnas.org When TiO₂ photolysis is the source of OH radicals, the major products are carbonyl compounds. nih.gov In contrast, when NaNO₂ is the source, the hydrolysis products of these carbonyl and alcohol intermediates are more prevalent, which is attributed to the hygroscopic nature of NaNO₂. nih.gov

In the aqueous phase, the oxidation of the this compound moiety by hydroxyl radicals primarily proceeds through hydrogen abstraction. nih.govresearchgate.net The dominant reaction is the abstraction of a hydrogen atom from the primary methyl (–CH₃) group attached to the nitrogen. pnas.org This leads to the formation of carbonyl and alcohol intermediates. pnas.orgresearchgate.net Under aqueous conditions, hydrolysis of the parent compound and its intermediates can also be a significant pathway. nih.gov For instance, hydrolysis can lead to the formation of N-desmethyl metabolites. nih.gov Quantum chemical calculations have shown that the hydrogen transfer mechanism is the predominant pathway in aqueous media. nih.gov

Formation and Characterization of Carbonyl and Alcohol Intermediates and Products

The oxidation of the this compound moiety consistently leads to the formation of carbonyl and alcohol intermediates and final products across different oxidation pathways. pnas.orgnih.gov

Hydrogen abstraction from the methyl and methylene (B1212753) groups attached to the nitrogen atom initiates a cascade of reactions, typically in the presence of oxygen (O₂) and nitrogen oxides (NOx), that result in the formation of carbonyls (aldehydes and ketones) and alcohols. researchgate.net For example, abstraction of a hydrogen from the primary –CH₃ group is a favored reaction, leading to the formation of a corresponding carbonyl compound. pnas.orgresearchgate.net Similarly, abstraction from the secondary >CH₂ group also yields carbonyl and alcohol products. pnas.org

In aqueous phase oxidation, these carbonyl and alcohol products can undergo further hydrolysis. pnas.orgnih.gov The specific carbonyl and alcohol products identified in studies include compounds where the methyl or methylene group has been oxidized. nih.govresearchgate.net

The table below summarizes the key reaction pathways and resulting products from the oxidation of a molecule containing the this compound moiety (referred to as ACM in the source material for acetamiprid). pnas.orgnih.gov

Oxidation PathwayPrimary OH Attack SiteMajor ProductsKey Observations
Top-Down (Gas-Phase) Cyano group, –CH₃, and >CH₂ groups pnas.orgnih.govProducts of OH addition to the cyano group, carbonyls, and alcohols. nih.govOH addition to the cyano group is a unique and significant pathway. nih.gov
Bottom-Up (Substrate-Generated) –CH₃ and >CH₂ groups pnas.orgnih.govCarbonyls (with TiO₂) or their hydrolysis products (with NaNO₂). nih.govProduct distribution depends on the OH radical source. nih.gov
Aqueous Phase –CH₃ and >CH₂ groups pnas.orgnih.govCarbonyls, alcohols, and their hydrolysis products. pnas.orgnih.govDominated by hydrogen abstraction, with hydrolysis being a key secondary reaction. nih.govnih.gov

Photocatalytic Degradation Mechanisms

The photocatalytic degradation of this compound and related compounds is an important environmental transformation pathway. This process typically involves heterogeneous advanced oxidation processes (AOPs) using semiconductor nanoparticles. researchgate.net The fundamental mechanism involves the generation of highly reactive oxygen species (ROS) upon photoexcitation of the semiconductor catalyst. researchgate.net

When a semiconductor like titanium dioxide (TiO2) is illuminated with UV light, it generates electron-hole pairs. nih.govnih.gov These charge carriers react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH). nih.govresearchgate.netnih.gov These hydroxyl radicals are the dominant species responsible for the degradation of the organic molecule. nih.govresearchgate.net The degradation process is initiated by the attack of these •OH radicals on the this compound structure. nih.govnih.gov The reaction can proceed through hydrogen abstraction or addition to the cyano group, leading to a cascade of reactions that break down the molecule. nih.govresearchgate.net

Influence of Photocatalytic Materials (e.g., TiO2) on Reaction Pathways

The choice of photocatalytic material significantly influences the efficiency and pathways of degradation. Titanium dioxide (TiO2), particularly the Degussa P-25 form, is a widely used and effective photocatalyst for the degradation of pesticides containing the this compound moiety. researchgate.netsci-hub.se

The reaction pathway on the surface of TiO2 is driven by the generation of hydroxyl radicals from the interaction of photogenerated holes with water. nih.govnih.gov The surface of the catalyst provides the active sites for these reactions. mdpi.com The product distribution can differ from aqueous-phase reactions; for example, oxidation on a TiO2 film may yield primary carbonyl products, as the limited surface-adsorbed water is sufficient to generate OH radicals but not enough to hydrolyze the resulting products. researchgate.net

Table 1: Effect of Ag-doping on TiO2 for Photocatalytic Degradation Half-Life This interactive table summarizes the degradation half-life of a related compound, acetamiprid (B1664982), using TiO2 doped with varying molar percentages of silver (Ag). The data illustrates the influence of the photocatalytic material's composition on reaction kinetics.

Molar Percentage of Ag in TiO2 (n)Degradation Half-Life (t1/2) in minutes
018.8
0.0211.3
0.0416.2
0.0610.0
0.086.9
0.1214.7
Data sourced from a 2008 study on the preparation of Ag-doped TiO2 nanoparticles. sci-hub.se

Kinetic Studies of Photocatalytic Processes

Kinetic studies of the photocatalytic degradation of compounds like this compound often show that the reaction follows pseudo-first-order kinetics. mdpi.com The degradation rate is highly dependent on several factors, including the initial concentration of the substrate, the concentration of the photocatalyst, temperature, and the pH of the solution. researchgate.net

The pH plays a crucial role by influencing the surface charge of the photocatalyst and the availability of hydroxide (B78521) ions (OH−), which are precursors to hydroxyl radicals. nih.govresearchgate.net For many organic compounds, degradation is enhanced in alkaline conditions because the negatively charged TiO2 surface attracts certain pollutants and the higher concentration of OH− ions promotes the generation of •OH radicals. nih.govresearchgate.net

Kinetic models, such as the Langmuir-Hinshelwood (L-H) model, are often used to describe the relationship between the reaction rate and substrate concentration. frontiersin.org This model accounts for the adsorption of the reactant onto the catalyst surface, which is often a key step in the photocatalytic process. frontiersin.orgnih.gov The rate constant (k) is a key parameter derived from these studies, quantifying the efficiency of the degradation process under specific conditions. mdpi.com For example, studies on the degradation of acetamiprid with Ag-doped TiO2 determined specific velocity constants and half-lives, demonstrating a clear kinetic dependence on the catalyst's composition. sci-hub.se

Hydrolysis Mechanisms

This compound can undergo hydrolysis, a reaction that involves the cleavage of chemical bonds by the addition of water. The primary sites for hydrolysis in this molecule and its derivatives are the amide and cyano-imine bonds. evitachem.comnih.gov This degradation pathway is significant for understanding the compound's environmental persistence. evitachem.com

The rate of hydrolysis is strongly influenced by pH. bangor.ac.uk Studies on related neonicotinoid compounds show that the rate of hydrolysis increases as the solution becomes more alkaline. bangor.ac.uk The hydrolysis of the cyano group is a noted metabolic reaction in various systems. rsc.org This transformation can lead to the formation of corresponding acids and amines as breakdown products. evitachem.com In some cases, microbially-facilitated hydrolysis via enzymes like nitrile hydratase can transform the cyano group into an amide, significantly altering the molecule's properties. rsc.orguiowa.edu

Electrophilic and Nucleophilic Reactivity in Organic Transformations

The structure of this compound contains several functional groups that dictate its electrophilic and nucleophilic character in organic reactions. The presence of nitrogen atoms with lone pairs of electrons makes the molecule nucleophilic. libretexts.org In principle, these nitrogen atoms can donate their electron pairs to form new covalent bonds with electrophiles (electron-poor species). libretexts.orgchadsprep.com

Fundamental Studies on Complexation and Coordination Chemistry

The principles of coordination chemistry suggest that molecules with atoms possessing lone pairs of electrons can act as ligands, binding to a central metal ion to form a coordination complex. chadsprep.comncert.nic.in this compound fits this description due to the lone pairs on its nitrogen atoms and the cyano group. chadsprep.comnih.gov

The nitrogen atoms of the ethanimidamide backbone and the nitrogen of the cyano group can all potentially donate their electron pairs to a suitable metal ion (a Lewis acid). chadsprep.com The cyano group (CN-) itself is a well-known ligand in coordination chemistry, capable of binding to metals to form stable complexes like K4[Fe(CN)6]. ncert.nic.inlibretexts.org It can also act as a bridging ligand, binding to two metal centers simultaneously. The specific mode of coordination would depend on the metal ion, the solvent system, and the steric and electronic properties of the entire molecule. run.edu.ng While specific studies on the coordination complexes of this compound are not detailed in the reviewed literature, its structural features strongly suggest its potential to participate in complexation and coordination chemistry as a monodentate or polydentate ligand. chadsprep.com

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of N-cyano-N-methylethanimidamide, providing exceptional sensitivity and specificity. When coupled with liquid chromatography (LC), it becomes a powerful tool for detecting and quantifying the compound and its metabolites. federalregister.govregulations.gov

Liquid chromatography combined with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant method for the determination of this compound residues in diverse samples such as fruits, vegetables, and clover. regulations.govregulations.govregulations.gov The methodology typically involves an extraction of the analyte from the sample matrix using a solvent like methanol, followed by cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances. regulations.gov

The processed extract is then injected into the LC-MS/MS system for analysis. federalregister.govgovinfo.gov This technique allows for the reliable quantification of the parent compound, which is considered sufficient for determining residues of concern for enforcement purposes. regulations.govregulations.gov Method validation studies have demonstrated acceptable recoveries and have established the limit of quantification (LOQ) to be as low as 0.01 ppm in various crop matrices, including dragon fruit, sunflower, and peppers. regulations.govregulations.gov In clover forage and hay, the validated sensitivity of the method is 0.01 ppm. regulations.gov

High-resolution mass spectrometry (HRMS), particularly using Orbitrap technology, is instrumental in the structural elucidation of this compound and its transformation products. sepscience.comthermofisher.com Orbitrap MS provides high mass accuracy (typically sub-ppm) and high resolving power, which allows for the determination of the elemental composition of unknown compounds and the separation of analyte signals from complex matrix interferences. thermofisher.comnih.gov

In studies investigating the oxidation of this compound, HRMS is used to identify previously uncharacterized degradation products. semanticscholar.org For instance, the analysis of reaction mixtures by LC-HRMS can identify products resulting from attacks on the secondary >CH2 group, the primary –CH3 group, and addition to the –CN group. semanticscholar.org The high mass accuracy enables the confident assignment of molecular formulas to product ions, which is a critical step in elucidating their structures and understanding the degradation pathways of the parent compound. thermofisher.comsemanticscholar.org

Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-TQD-MS) operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity for quantifying this compound. fao.orgcabidigitallibrary.orgresearchgate.net This technique is highly specific because it monitors a unique transition from a parent ion (precursor ion) to a specific fragment ion (product ion). researchgate.net

In a typical UPLC-TQD-MS setup, the first quadrupole (Q1) is set to select the protonated molecular ion of this compound (m/z 223.16). This selected ion then enters the second quadrupole (Q2), or collision cell, where it is fragmented through collision-induced dissociation. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion for detection. fao.orgresearchgate.net This two-stage mass filtering significantly reduces background noise and enhances detection sensitivity. nih.gov

For this compound, specific ion transitions have been established for both quantification and confirmation, ensuring reliable and accurate measurement even at trace levels. fao.org

Table 1: UPLC-TQD-MS Parameters for this compound Analysis

ParameterIon Transition (m/z)PurposeReference
Precursor Ion223.16- fao.org
Product Ion 1126.30Quantification fao.org
Product Ion 290.20Confirmation fao.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, provide information about the functional groups and molecular structure of a compound based on its interaction with infrared radiation.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for the analysis of this compound in solid or film form with minimal sample preparation. scispace.commt.com This surface-sensitive technique analyzes the sample by measuring an evanescent wave that penetrates a short distance into the material, making it ideal for analyzing coatings, powders, or residues. mt.comcsic.es

FTIR analysis of a commercial formulation of this compound (20% Soluble Powder) revealed characteristic absorption bands corresponding to its key functional groups. scispace.com The presence of specific bonds can be confirmed by the position of these peaks in the infrared spectrum, aiding in the identification and quality control of the compound. scispace.com

Table 2: Characteristic ATR-FTIR Peaks for this compound

Wavenumber (cm⁻¹)Bond/Functional Group AssignmentReference
1620-1560Amine bonds (NH₂ and NH) scispace.com
850-750Amine bonds (NH₂) scispace.com
830-600C-Cl bond stretching scispace.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials. xos.com It provides precise information on the atomic arrangement within a crystal lattice, including unit cell dimensions and space group symmetry. xos.comresearchgate.net

The crystal structure of this compound has been determined by single-crystal X-ray diffraction analysis. nih.gov The study provided detailed crystallographic data, confirming its molecular geometry and packing arrangement in the solid state. This information is fundamental to understanding its physical properties and is stored in public repositories like the Crystallography Open Database (COD). nih.gov

Table 3: Crystal Data and Structure Refinement for this compound

ParameterValueReference
Crystal System Orthorhombic nih.gov
Space Group Pca2₁ nih.gov
Unit Cell Dimensions
a8.776 Å nih.gov
b11.780 Å nih.gov
c10.645 Å nih.gov
α, β, γ90° nih.gov
COD Number 2204747 nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This non-destructive technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical and physical properties. nih.govwikipedia.org

For a molecule like this compound, obtaining a single crystal suitable for X-ray analysis would allow for the unambiguous confirmation of its molecular structure. The diffraction pattern generated when a single crystal is exposed to a focused X-ray beam is used to construct an electron density map, from which the atomic positions can be determined and the molecular structure refined. nih.gov

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic data for a small organic molecule containing a cyano group, N-benzoyl-N′-(4′-cyanophenyl)thiourea. mdpi.com This serves as an example of the detailed structural information that SC-XRD provides.

Representative Single Crystal X-ray Diffraction Data for a Cyano-Containing Organic Compound mdpi.com
ParameterValue
Chemical FormulaC15H11N3OS
Formula Weight281.33
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.358(3)
b (Å)11.021(3)
c (Å)12.508(4)
α (°)90
β (°)104.998(12)
γ (°)90
Volume (ų)1381.1(7)
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.354

Electron Microscopy and Elemental Analysis

Scanning Transmission Electron Microscopy (STEM) is a powerful imaging technique used to investigate the morphology and structure of materials at the nanoscale. researchgate.netresearchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it becomes a potent analytical tool for determining the elemental composition of a sample. nih.govnih.gov In a STEM, a focused beam of electrons is scanned across a sample, and various signals are collected to form an image. researchgate.net The interaction of the electron beam with the atoms in the sample also generates characteristic X-rays, which are unique to each element. nih.gov The EDS detector measures the energy of these emitted X-rays, allowing for qualitative and quantitative elemental analysis. nih.govnih.gov

For a pure sample of this compound, STEM imaging would reveal the morphology of the crystalline or amorphous particles, such as their size, shape, and surface features. The real power of the technique for this compound, however, lies in its application to complex matrices. For instance, if this compound were part of a larger formulation or a product of a reaction mixture, STEM-EDS could be used to map the distribution of the nitrogen-rich compound within the sample.

The elemental composition of this compound (C₄H₇N₃) is well-defined. An EDS analysis would be expected to show peaks corresponding to Carbon (C) and Nitrogen (N). Hydrogen (H) is too light to be detected by standard EDS. The analysis provides a weight and atomic percentage for each detected element, which can be compared to the theoretical values calculated from the chemical formula to confirm the compound's identity and purity with respect to heavier elements.

Theoretical Elemental Composition of this compound (C₄H₇N₃)
ElementSymbolAtomic Weight (g/mol)Theoretical Atomic %Theoretical Weight %
CarbonC12.0133.3349.46
HydrogenH1.0158.337.26
NitrogenN14.0125.0043.28

Note: Hydrogen is not detectable by EDS, but its contribution to the total molecular weight is included for completeness.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution and for monitoring the progress of chemical reactions. scispace.comekb.eg The technique is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The amount of light absorbed (absorbance) is directly proportional to the concentration of the absorbing species in the solution, a relationship described by the Beer-Lambert law.

This compound contains a cyanoimine group (N-C≡N) and an imine (C=N) group, which act as chromophores—parts of the molecule responsible for light absorption. upi.edu The electronic transitions associated with these groups, likely n→π* and π→π* transitions, give rise to characteristic absorption bands in the UV region.

While specific spectral data for this compound is not prominently published, data for the closely related neonicotinoid insecticide, acetamiprid (B1664982), which contains the this compound moiety, provides valuable insight. wikipedia.orgherts.ac.uk Studies on acetamiprid show distinct absorption maxima in the UV range, which are used for its quantification. scispace.comekb.egresearchgate.net These absorption bands can be used to monitor reactions where this compound is a reactant or product. For example, by tracking the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. Similarly, a calibration curve plotting absorbance versus concentration can be constructed to quantify the amount of the compound in a sample. ekb.eg

The following table summarizes the UV-Vis absorption data for the related compound acetamiprid in a neutral solution, which is indicative of the spectral region where this compound would be expected to absorb.

UV-Visible Spectrophotometry Data for Acetamiprid in Neutral Solution herts.ac.uk
ParameterValue
Absorption Maximum 1 (λmax)247 nm
Molar Absorptivity (ε) at 247 nm19,700 L mol⁻¹ cm⁻¹
Absorption Maximum 2 (λmax)217 nm
Molar Absorptivity (ε) at 217 nm12,100 L mol⁻¹ cm⁻¹

The strong absorption band at 247 nm is particularly useful for sensitive detection and quantification. scispace.comherts.ac.ukresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to elucidate various aspects of molecules containing the N-cyano-N-methylethanimidamide moiety, particularly in the context of the parent compound, acetamiprid (B1664982).

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. While specific DFT studies exclusively on this compound are not widely available, the principles have been applied to the broader class of cyanamide-containing compounds and the degradation of acetamiprid.

Mechanistic studies have proposed that the formation of this compound (referred to as ACM-P1 in some studies) can occur through the oxidation of acetamiprid. One proposed pathway involves the addition of a hydroxyl (OH) radical to the carbon atom of the cyano group of acetamiprid. nih.govpnas.org This type of reaction mechanism, involving radical addition to a cyano group, has been observed in the gas-phase reaction of acetonitrile (B52724) with OH radicals. nih.govpnas.org DFT calculations would be the ideal tool to model the transition state of this addition reaction, calculating the activation energy and providing a detailed picture of the bond-forming process. Such calculations can help to understand the regioselectivity of the OH radical attack on the acetamiprid molecule. For instance, studies on the oxidation of acetamiprid have shown that attack at the primary carbon (C2) and the cyano group are significant degradation pathways. nih.gov

The hydrolysis of the cyanamide (B42294) group under alkaline conditions is another area where DFT could provide mechanistic insights. vulcanchem.com Computational modeling can map the reaction pathway for the nucleophilic attack of a hydroxide (B78521) ion on the cyano carbon, leading to the formation of a carbamoyl (B1232498) intermediate.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its reactivity. DFT is a key method for predicting these properties. For this compound, the presence of the electron-withdrawing cyano group significantly influences the electronic properties of the ethanimidamide backbone.

Frontier molecular orbital theory, often employed in conjunction with DFT, can predict the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule will interact with other chemical species. For instance, the location of the LUMO can indicate the most likely site for nucleophilic attack. In the context of its parent compound, acetamiprid, the cyano group is a key feature for its insecticidal activity, which involves binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com Theoretical studies on related neonicotinoids have highlighted the importance of the electronegative cyano or nitro group for this interaction. pnas.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules and their interactions with their environment.

While specific MD simulation studies focused solely on this compound are not readily found in the literature, the principles of this methodology are broadly applicable. For a molecule like this compound, which has several rotatable bonds, MD simulations could provide a detailed understanding of its preferred conformations in different solvents. By simulating the molecule in an aqueous environment, for example, one could observe the influence of water molecules on its structure and dynamics. Water complexing to the cyano group could protect it from chemical attack, a phenomenon that has been suggested in studies of acetamiprid oxidation. nih.gov

MD simulations are also a powerful tool for studying intermolecular interactions. For instance, simulations could model the interaction of this compound with biological macromolecules, such as enzymes or receptors. In the context of its parent compound, acetamiprid, MD simulations could be used to study its binding within the nicotinic acetylcholine receptor, providing insights into the specific interactions that lead to its insecticidal effect. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov

Computational Modeling of Interactions with Organic and Inorganic Surfaces

The interaction of small molecules with surfaces is a critical aspect of their environmental fate and transport. Computational modeling can provide a molecular-level understanding of these interactions.

Studies on the environmental fate of acetamiprid have shown that it can be found on various surfaces, including soil, airborne particles, and building materials. nih.gov The degradation of acetamiprid on these surfaces can be influenced by the nature of the surface itself.

Computational studies have investigated the interaction of organic molecules with inorganic surfaces like silica (B1680970) (SiO₂) and titanium dioxide (TiO₂), which can serve as proxies for glass and paints. nih.govrsc.organnualreviews.org For a molecule like this compound, its interaction with such surfaces would likely involve hydrogen bonding between its nitrogen atoms and the hydroxyl groups often present on these inorganic surfaces.

A study on the oxidation of acetamiprid investigated its degradation on both sodium chloride (NaCl) and TiO₂ particles. nih.gov This "bottom-up" oxidation, where oxidants are generated by the substrate, was found to be a significant degradation pathway. nih.gov In these experiments, this compound was identified as a product. nih.gov Computational models could be developed to simulate the adsorption of this compound on these inorganic surfaces, providing insights into the adsorption geometry and binding energies. These models could also help to elucidate the mechanism of surface-mediated reactions.

The interaction with organic surfaces is also an important consideration. Soil organic matter, for example, is a complex organic surface that can significantly influence the sorption and degradation of pesticides and their metabolites. annualreviews.org Computational models, often combining quantum mechanics and molecular mechanics (QM/MM), can be used to study the interaction of small molecules with models of soil organic matter, such as humic substances. These models can help to predict the strength of adsorption and identify the key functional groups involved in the binding.

Interactive Data Table: Computational Methods in Chemical Research

Computational MethodKey Applications for this compoundExpected Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms (e.g., formation from acetamiprid, hydrolysis), prediction of electronic structure and reactivity.Activation energies, transition state geometries, orbital energies (HOMO/LUMO), charge distribution, reactive sites.
Molecular Dynamics (MD) Simulations Conformational analysis in different environments, study of intermolecular interactions with solvents and biological macromolecules.Preferred molecular shapes, dynamic behavior, binding affinities, interaction patterns (e.g., hydrogen bonds).
Computational Surface Modeling Investigation of adsorption and reactions on organic (e.g., soil organic matter) and inorganic (e.g., TiO₂, NaCl) surfaces.Adsorption energies, surface orientation, mechanisms of surface-catalyzed reactions.

Chemical Modifications and Derivative Synthesis

Synthesis of Substituted N-cyano-N-methylethanimidamide Derivatives

The generation of substituted derivatives from a core structure like this compound is a fundamental practice in medicinal and materials chemistry. By systematically altering the substituents, chemists can fine-tune the molecule's electronic, steric, and pharmacokinetic profiles.

Imidates are versatile intermediates in organic synthesis, recognized for their unique electronic reactivity that allows them to function as both electrophiles and nucleophiles. rsc.org The synthesis of N-substituted imidates related to this compound can be achieved through several established methods.

One of the most classic and reliable methods for imidate synthesis is the Pinner reaction . jk-sci.comwikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt, known as a Pinner salt. jk-sci.comwikipedia.orgwikipedia.orgnih.govsynarchive.comrroij.com This salt can then be neutralized to yield the free imidate. The mechanism commences with the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol, ultimately forming the imidate hydrochloride after proton transfer. nih.govrroij.com

Table 1: Key Synthetic Methods for Imidate Formation
MethodReactantsCatalyst/ConditionsProductRef.
Pinner ReactionNitrile, AlcoholAnhydrous HClImidate Hydrochloride jk-sci.comnih.govrroij.com
Base-Catalyzed ReactionNitrile, AlcoholStrong Base (e.g., alkoxide)Imidate wikipedia.orgrroij.com
O-Alkylation of AmidesAmide, Alkylating AgentHindered BaseImidate rroij.com
From OrthoestersNH2-containing compound, OrthoesterAcid CatalystN-functionalized Imidate rroij.com

Beyond the Pinner reaction, imidates can also be synthesized via the O-alkylation of amides and the reaction of NH2-containing compounds with orthoesters. rroij.com These methods provide alternative pathways that may be more suitable depending on the specific substrates and desired substitution patterns. The reactivity of imidates allows for their subsequent conversion into a wide range of N-heterocycles, including imidazolines, oxazoles, and thiazolines. nih.gov

Cyanohydrazides are a class of compounds that have garnered interest, particularly as potential enzyme inhibitors due to their reactive nitrile functionality, often referred to as a "warhead". nih.gov Specifically, N'-cyanohydrazides require that both nitrogen atoms of the hydrazide moiety are substituted (e.g., with methyl groups) to prevent spontaneous cyclization. mdpi.com

A feasible synthetic route to N'-cyanohydrazides involves the reaction of a corresponding N,N'-dialkylhydrazide with cyanogen (B1215507) bromide (BrCN) in the presence of a mild base like sodium acetate (B1210297). mdpi.com This method provides direct access to the cyanohydrazide structure. For instance, the synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was successfully achieved by treating the precursor N,N'-dimethyl-4-nitrobenzohydrazide with cyanogen bromide in methanol. mdpi.com This approach could be adapted to synthesize cyanohydrazide analogues of this compound, assuming a suitable hydrazide precursor is available. The reaction of carboxylic acid hydrazides with cyanogen halides is also a known method for producing related heterocyclic compounds like 2-amino-5-substituted-1,3,4-oxadiazoles. google.com

Cyanoacetamide and its derivatives are exceptionally valuable building blocks, or synthons, in heterocyclic chemistry. tubitak.gov.trresearchgate.netresearchgate.net Their utility stems from their polyfunctional nature, possessing both electrophilic and nucleophilic sites that can participate in a variety of cyclization reactions. tubitak.gov.tr The core structure contains a reactive active methylene (B1212753) group (C-2), a nucleophilic amide nitrogen (NH), and electrophilic centers at the cyano carbon and the amide carbonyl carbon. tubitak.gov.tr

A cornerstone reaction involving cyanoacetamides is the Knoevenagel condensation , a nucleophilic addition of the active methylene compound to a carbonyl group (aldehyde or ketone), followed by dehydration. wikipedia.org This reaction, typically catalyzed by a weak base like piperidine, is highly effective for forming α,β-unsaturated cyanoacetamide derivatives. wikipedia.orgresearchgate.netchemspider.comnih.gov These unsaturated products are themselves versatile intermediates for further transformations.

Table 2: Heterocyclic Synthesis Reactions Involving Cyanoacetamide Analogues
Reaction NameKey ReactantsCatalyst/ConditionsProduct TypeRef.
Knoevenagel CondensationCyanoacetamide, Aldehyde/KetoneWeak Base (e.g., Piperidine)α,β-Unsaturated Cyanoacetamide wikipedia.orgresearchgate.net
Gewald ReactionCyanoacetamide, Carbonyl Compound, Elemental SulfurBase (e.g., Triethylamine)2-Aminothiophene nih.govnih.gov
Michael Addition/Cyclizationα,β-Unsaturated Cyanoacetamide, NucleophileBasePyridones, etc. researchgate.net
Reaction with SalicylaldehydeCyanoacetamide, SalicylaldehydeAcetic Acid2-Iminochromene-3-carboxamide ekb.eg

Another significant multicomponent reaction is the Gewald reaction , which provides a straightforward synthesis of 2-aminothiophenes from a cyanoacetamide, a carbonyl compound, and elemental sulfur, typically in the presence of a base like triethylamine (B128534) or morpholine. nih.govnih.gov The versatility of cyanoacetamide analogues allows them to be employed in the synthesis of a wide variety of heterocyclic systems including pyridines, pyrazoles, thiazoles, and pyrimidines. tubitak.gov.trekb.eg

Strategies for Derivatization to Modulate Chemical Properties and Reactivity

Derivatization is a strategic process used to modify a molecule to enhance specific properties such as analytical detectability, solubility, stability, or biological activity. mdpi.comresearchgate.net For a compound like this compound, derivatization strategies can target its key functional groups to fine-tune its chemical and physical characteristics.

Key derivatization strategies include:

Alkylation : This involves replacing active hydrogens with an alkyl or aryl-alkyl group. For related compounds, alkylation is a common method to form esters from carboxylic acids, which improves volatility and chromatographic behavior. libretexts.org

Acylation : This strategy introduces an acyl group, often to improve stability or alter reactivity.

Silylation : Commonly used in gas chromatography, this replaces active hydrogens with a trialkylsilyl group to increase volatility and thermal stability. libretexts.org

Introduction of Chromophores/Fluorophores : For analytical purposes, "tagging" the molecule with a UV-absorbing (chromophore) or fluorescent (fluorophore) group can dramatically improve detection sensitivity in techniques like HPLC. libretexts.org

The goal of these modifications is to convert the parent compound into a derivative with a more favorable chemical structure for a given application, be it improved separation in an analytical method or enhanced interaction with a biological target. mdpi.com

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms underlying derivatization is crucial for optimizing reaction conditions and predicting outcomes.

Pinner Reaction Mechanism : The synthesis of imidates via the Pinner reaction proceeds through a well-understood mechanism. It begins with the protonation of the nitrile nitrogen by a strong acid, creating a highly electrophilic nitrilium cation. This cation is then susceptible to nucleophilic attack by an alcohol molecule. A subsequent proton transfer from the attacking alcohol yields the final imidate salt. nih.govrroij.com

Knoevenagel Condensation Mechanism : This reaction is initiated by the deprotonation of the active methylene group of the cyanoacetamide by a weak base, forming a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. wikipedia.org

Hydrolysis of Imidates : The hydrolysis of imidates has been studied to understand the cleavage of the tetrahedral intermediates formed during the reaction. The outcome (ester and amine vs. amide and alcohol) is influenced by stereoelectronic control and the pH of the reaction medium, which dictates the ionic form of the tetrahedral intermediate (T+, T±, or T−). cdnsciencepub.com For instance, the hydrolysis of anti imidate salts exclusively yields ester and amine products regardless of pH, whereas syn imidates can produce a mixture of products under basic conditions. cdnsciencepub.com

These mechanistic insights are fundamental for controlling the synthesis of derivatives and for designing novel synthetic pathways.

Applications in Organic Synthesis, Catalysis, and Materials Science

Utility as a Precursor in Complex Organic Synthesis

N-cyanoamidines, including N-cyano-N-methylethanimidamide, are valuable precursors in the synthesis of a wide array of complex organic molecules due to the reactive nature of the cyanoamidine moiety.

The N-cyanoamidine functional group serves as a key building block for the construction of various nitrogen-containing heterocyclic rings.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of N-cyanoamidines with 1,3-dicarbonyl compounds. This reaction provides a versatile route to substituted pyrimidines, which are core structures in many biologically active molecules. acs.org For instance, cyclic N-cyanoamidines have been shown to react with aroylketenes or diketene (B1670635) to produce pyridopyrimidine derivatives. researchgate.netmathnet.ru A general approach involves the reaction of an amidine, such as N-cyanoamidine, with a three-carbon fragment containing two electrophilic centers. bu.edu.eg

Quinoline-Oxadiazole: While direct synthesis of quinoline-oxadiazole systems from this compound is not extensively documented, the synthesis of 1,2,4-oxadiazoles often proceeds through the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then cyclized. rjptonline.org The cyano group in this compound could potentially be a starting point for such transformations. The synthesis of quinoline-based 1,3,4-oxadiazoles has been reported through multi-step sequences starting from quinoline (B57606) precursors. rsc.orgresearchgate.netnih.gov

Triazoles: The synthesis of 1,2,3-triazoles can be accomplished through the reaction of 2-cyanoacetamidines with azides. beilstein-journals.org For example, 5-amino-2-aryl-2H- Current time information in Bangalore, IN.urfu.ruresearchgate.nettriazole-4-carbonitriles have been prepared via the oxidative cyclization of 2-arylhydrazono-2-cyanoacetamidines using copper acetate (B1210297). urfu.ruresearchgate.net The reaction of 2-cyanoacetamidines with sulfonyl azides can lead to the formation of 1-substituted 5-amino-1,2,3-triazoles. researchgate.net

Triazines: N-cyanoamidines are precursors for the synthesis of 1,3,5-triazines. acs.org For instance, 2,4-dichloro-6-methyl-1,3,5-triazine (B152017) can be synthesized by reacting N-cyanochloroformamidine with N,N-dimethylacetamide in the presence of phosphorus oxychloride. google.com Furthermore, a green and efficient one-pot synthesis of triazines from primary alcohols and amidines has been developed using a supported platinum nanoparticle catalyst. rsc.org

Table 1: Synthesis of Heterocyclic Systems from N-Cyanoamidine Derivatives

HeterocyclePrecursorsReagents/ConditionsKey FindingsReference(s)
PyrimidineN-cyanoamidines, β-dicarbonyl compoundsNot specifiedGeneral synthetic route acs.org
PyridopyrimidineCyclic N-cyanoamidines, Aroylketenes/DiketeneNot specifiedFormation of fused pyrimidine systems researchgate.netmathnet.ru
1,2,3-Triazole2-Arylhydrazono-2-cyanoacetamidinesCopper acetate in pyridine (B92270)Oxidative cyclization to form 5-amino-2-aryl-2H- Current time information in Bangalore, IN.urfu.ruresearchgate.nettriazole-4-carbonitriles urfu.ruresearchgate.net
1,2,3-Triazole2-Cyanoacetamidines, Sulfonyl azidesBase-catalyzedFormation of 1-substituted 5-amino-1,2,3-triazoles researchgate.net
1,3,5-TriazineN-cyanochloroformamidine, N,N-dimethylacetamidePhosphorus oxychlorideSynthesis of 2,4-dichloro-6-methyl-1,3,5-triazine google.com
1,3,5-TriazineAmidines, Primary alcoholsPt/Al2O3 catalystAcceptorless dehydrogenative one-pot synthesis rsc.org

The N-cyanoamidine moiety can be transformed into various reactive intermediates, which can then be used in subsequent synthetic steps.

Imino Ethers (Imidates): While the direct conversion of this compound to an imino ether is not prominently reported, the synthesis of imidates from nitriles is a well-established reaction, often referred to as the Pinner reaction. organic-chemistry.org It is plausible that under specific conditions, the cyano group of this compound could undergo alcoholysis to form an imino ether. Substituted N-cyanobenzimidate products have been formed in a one-pot cyanoimidation of aldehydes using cyanamide (B42294) and NBS as an oxidant. organic-chemistry.org

Reactive Intermediates: The oxidation of acetamiprid (B1664982), a derivative of this compound, with hydroxyl radicals can lead to the formation of an α-hydroxymethylamine intermediate. sci-hub.se This intermediate can then undergo further transformations. The degradation of acetamiprid during ozonation has been shown to proceed through the formation of N'-cyano-N-methyl acetamidine (B91507) and N'-cyano acetamidine as major transformation products, arising from amine α-carbon oxidation and hydrolysis. nih.gov

Table 2: Formation of Reactive Intermediates from N-Cyanoamidine Derivatives

IntermediateStarting MaterialReagents/ConditionsObservationReference(s)
N-CyanobenzimidateAldehydes, CyanamideN-Bromosuccinimide (NBS)One-pot cyanoimidation organic-chemistry.org
α-HydroxymethylamineAcetamipridHydroxyl radicalsIntermediate in oxidative degradation sci-hub.se
N'-cyano-N-methyl acetamidineAcetamipridOzonationMajor transformation product nih.gov
N'-cyano acetamidineAcetamipridOzonationMajor transformation product nih.gov

Catalytic Applications

The application of this compound and its analogs in catalysis is an emerging area of research, with potential roles in both homogeneous and heterogeneous systems.

In homogeneous catalysis, N-cyanoamidines can function as ligands for metal centers, influencing the catalytic activity and selectivity of the complex.

Ligands for Nickel Catalysis: An N-cyanoamidine has been identified as a superior ligand compared to bipyridine in a nickel-catalyzed cross-electrophile coupling reaction. nih.gov This suggests that the electronic properties of the N-cyanoamidine moiety can be beneficial in tuning the performance of transition metal catalysts. The development of ruthenium-based pincer complexes has also shown promise in the hydrogenation of nitriles to primary amines. mdpi.com

In heterogeneous catalysis, the focus has been primarily on the degradation of neonicotinoid insecticides, which are derivatives of this compound.

Photocatalytic Degradation: The photocatalytic degradation of acetamiprid has been investigated using heterogeneous photocatalysts such as titanium dioxide (TiO2). nih.gov Modified TiO2-P25 has been used to study the degradation of acetamiprid in aqueous solutions under UV-A irradiation. nih.gov The development of composite photocatalysts is an active area of research for the removal of such persistent organic pollutants. mdpi.com

Supported Nanoparticle Catalysis: As mentioned earlier, alumina-supported platinum nanoparticles have been effectively used for the synthesis of triazines from amidines and alcohols, demonstrating the potential of heterogeneous catalysts in reactions involving amidine functionalities. rsc.org

Biocatalysis offers a green and selective alternative for chemical transformations. The enzymatic transformation of N-cyanoamidine derivatives is of interest, particularly in the context of their environmental fate and potential for bioremediation.

Enzymatic Degradation: The degradation of acetamiprid by soil bacteria has been studied, indicating that N-demethylation can occur, leading to less bioactive metabolites. exeter.ac.uk The ozonation of acetamiprid, which can be influenced by biological factors, leads to the formation of several transformation products through hydroxyl radical oxidation. nih.gov

Enzyme Inhibition: N-Cyano-N'-methyl-ethanimidamide has shown inhibitory activity against dipeptidyl peptidase IV (DPP-4), a pharmacological target for type 2 diabetes. nih.gov

Nitrilases in Biocatalysis: Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. openaccessjournals.com While not directly tested on this compound, these enzymes have been used to convert various organonitriles and could potentially be applied to transform the cyano group in N-cyanoamidine structures.

Table 3: Catalytic Applications Involving N-Cyanoamidine Structures

Catalysis TypeApplicationCompound/SystemKey FindingsReference(s)
HomogeneousLigand for Cross-CouplingN-cyanoamidine ligand with Nickel catalystSuperior performance compared to bipyridine ligands nih.gov
HeterogeneousPhotocatalytic DegradationAcetamiprid with TiO2 photocatalystEffective degradation of the neonicotinoid insecticide nih.gov
HeterogeneousTriazine SynthesisAmidines and alcohols with Pt/Al2O3 catalystEfficient one-pot synthesis of triazines rsc.org
Bio-catalysisEnzymatic DegradationAcetamiprid with soil bacteriaN-demethylation to less active metabolites exeter.ac.uk
Bio-catalysisEnzyme InhibitionN-Cyano-N'-methyl-ethanimidamideInhibition of dipeptidyl peptidase IV (DPP-4) nih.gov

Integration into Advanced Materials Science

The compound this compound, while historically significant in other chemical domains, possesses core functional groups—the amidine and cyano moieties—that are of increasing interest in the field of advanced materials science. The unique electronic properties and reactivity of these groups provide pathways for the creation of novel functional materials and the development of sophisticated nanostructures. Their integration into materials science leverages their potential for forming polymers, coordinating with metals, and participating in surface interactions on nanomaterials.

Design and Synthesis of Functional Materials Incorporating Amidine and Cyano Moieties

The amidine (N=C-N) and cyano (-C≡N) groups are pivotal functional moieties that enable the design of a wide array of functional materials. The high dipolar character of the cyano group is exploited in the synthesis of push-pull chromophores for nonlinear optical studies and photoreactive organic glass. thieme-connect.de Furthermore, organometallic complexes involving cyanamides are applied in materials sciences due to the multiple coordination sites offered by the functional group. nih.gov Amidines are recognized for their utility as hydrogen bond-donor and acceptor pairs, a property valuable in catalysis and materials science. semanticscholar.org

The synthesis of materials incorporating these groups often starts with precursors containing nitriles or amines. A novel strategy for creating functional polymers involves the pressure-induced reaction between amine (–NH₂) and cyano (–C≡N) groups. chemrxiv.org In a charge-transfer cocrystal, the application of high pressure (above 9 GPa) can induce a nucleophilic attack between these pendant groups, resulting in the formation of a one-dimensional, amidine-rich polymeric material. chemrxiv.org This solid-state compression technique represents a unique route to obtain amidine-rich polymers, which are otherwise challenging to produce via traditional multicomponent reactions. chemrxiv.org

General synthetic routes to amidines often involve the conversion of a nitrile group. semanticscholar.org Research has demonstrated various methods, including the direct reaction of nitriles with amines in the presence of catalysts like copper salts or reagents such as butyllithium. semanticscholar.orgmdpi.com These synthesis protocols are foundational for creating the building blocks needed for more complex material architectures.

Table 1: Properties of this compound

Role in the Development of Nanostructured Materials

The structural framework of this compound and its derivatives has been utilized in the direct development of nanostructured materials. A key example is the synthesis of "Nano-acetamiprid," where the derivative N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide is formulated into a nanomaterial. scirp.org This process involves the encapsulation of the compound within polycaprolactone, a biodegradable polymer, to create stable nanoparticles. scirp.org

This nano-encapsulation serves to enhance the properties of the core compound, in this case for targeted delivery and improved bioactivity. scirp.org The resulting nanostructured material exhibits distinct characteristics compared to the bulk form. scirp.org The development of such nanopesticides highlights a practical application of integrating complex organic molecules into nanostructures to create functional materials with controlled release and enhanced efficacy. scirp.org

Table 2: Characterization of Nano-Acetamiprid Particles

Furthermore, derivatives of this compound are used as model compounds to study the behavior and efficacy of other nanomaterials. The photocatalytic degradation of acetamiprid in aqueous suspensions of titanium dioxide (TiO₂) nanoparticles is a subject of research. researchgate.net These studies provide insight into the surface reactivity of TiO₂ and help in assessing the environmental fate of organic molecules interacting with nanostructured surfaces. researchgate.net Additionally, N'-cyano-N-methylethanimidamide has been categorized by some suppliers under "Carbon nano materials," suggesting a potential, though not fully detailed, role or application within that class of materials. americanchemicalsuppliers.com

Environmental Chemical Fate and Transformation Mechanisms

Oxidative Degradation in Environmental Matrices

Oxidative processes are a significant pathway for the transformation of acetamiprid (B1664982) in the environment. The mechanisms of degradation are highly dependent on the environmental compartment, involving different oxidants and reaction conditions. nih.gov

In the atmosphere, acetamiprid undergoes gas-phase oxidation, a process referred to as "top-down" chemistry, primarily through reactions with hydroxyl radicals (OH). nih.govresearchgate.net Kinetic studies show that acetamiprid is more reactive toward gas-phase OH radicals than other neonicotinoids like nitroguanidines, with an estimated atmospheric lifetime of a few days. researchgate.net The site of OH radical attack on the acetamiprid molecule is predominantly the primary –CH3 group attached to the tertiary amine nitrogen, and to a lesser extent, the secondary >CH2 group. researchgate.net A unique aspect of gas-phase oxidation is the addition of OH radicals to the cyano (–CN) group, a reaction not observed in surface-mediated or aqueous-phase oxidation. nih.gov This can lead to the formation of products where the cyano group is lost, potentially altering the compound's toxicity. nih.govuiowa.edu

A "bottom-up" oxidation mechanism can occur on the surfaces of environmental particulates. nih.gov Common soil and dust components, such as titanium dioxide (TiO2) and nitrate (B79036) or nitrite (B80452) ions, can generate oxidants photochemically. nih.govnih.gov When acetamiprid is present on these surfaces, it can be degraded by these substrate-generated oxidants. nih.gov Studies have demonstrated that the bottom-up oxidation of acetamiprid on TiO2 is an important degradation pathway and is likely to be competitive with top-down atmospheric oxidation. nih.govresearchgate.net This photocatalytic process represents a potential degradation mechanism on soil, atmospheric dust particles, and building surfaces containing titanium dioxide. nih.govresearchgate.net

In water, acetamiprid can be degraded through various aqueous-phase oxidation processes, often involving hydroxyl radicals. nih.govrsc.org These processes can be initiated by direct photolysis under sunlight or through indirect photolysis involving other photosensitive molecules in the water. uiowa.edunih.gov The reaction with hydroxyl radicals in the aqueous phase leads to different products compared to gas-phase reactions. nih.gov Specifically, products from hydrogen abstraction at the carbon atom of the N-methyl group are observed, while products from OH addition to the cyano group are not. nih.gov In the presence of sufficient water, the hydrolyzed products of initially formed carbonyls and alcohols become dominant. researchgate.net

Advanced Oxidation Processes (EAOPs) are also effective in degrading acetamiprid in water. mdpi.com These methods, such as photocatalysis using TiO2, generate highly reactive hydroxyl radicals that can mineralize the organic compound. researchgate.netmdpi.com The proposed degradation pathways during these processes involve demethylation, decyanation, and hydroxylation of the acetamiprid molecule. mdpi.com

Hydrolysis in Aqueous Environmental Systems

Hydrolysis is the process of a chemical reaction in which a molecule of water ruptures one or more chemical bonds. For acetamiprid, which contains a cyanoimine group, the rate of hydrolysis is significantly influenced by the pH of the aqueous solution. researchgate.netevitachem.com

Under most environmentally relevant pH conditions (neutral or acidic), neonicotinoids, including acetamiprid, are generally resistant to hydrolysis. rsc.orgnih.gov However, studies using 1H NMR spectrometry to monitor the persistence of acetamiprid in Britton-Robinson buffers at different pH values revealed specific stability characteristics. researchgate.net The findings indicated that acetamiprid was less persistent in acidic solutions (pH 4.0). researchgate.net Conversely, in alkaline media (pH 9.0), it was found to be stable for approximately 30 days, after which changes began to appear. researchgate.net In a neutral environment (pH 7.0), the compound remained largely unaffected for several months. researchgate.net

Table 1: Influence of pH on the Persistence of Acetamiprid in Water This table is generated based on data from an NMR study on the persistence of neonicotinoids in aqueous solutions. researchgate.net

pHPersistence/Degradation Behavior
4.0Less persistent; degradation observed.
7.0Stable; remained unaffected for several months.
9.0Stable for approximately 30 days before degradation begins.

Sorption and Desorption Mechanisms in Soil and Sediments

Kinetic studies show that the sorption process for acetamiprid is biphasic, consisting of an initial rapid reaction phase followed by a slower, extended phase. mdpi.com In one study, an average of 37% of the applied acetamiprid was sorbed within the first 15 minutes of the reaction. mdpi.com The desorption process is also biphasic. mdpi.com The amount of acetamiprid that remains sorbed after desorption attempts can be significant, with one study showing retention rates of 75% to 91% in the tested soils. mdpi.com

Table 2: Freundlich Sorption Coefficients for Acetamiprid in Different Soil Types This table presents data on the sorption behavior of acetamiprid in four different soil types, indicating its tendency to be retained by the soil matrix. mdpi.com

Soil IDKf ((mg1-1/n L1/n)/kg)1/n
S11.340.81
S21.250.84
S30.960.91
S40.990.87

Kf = Freundlich sorption coefficient; 1/n = Freundlich exponent related to the heterogeneity of sorption sites.

The sorption of acetamiprid in soils is influenced by various soil properties, including organic carbon content, clay content, and pH. The Freundlich sorption coefficient (Kf) is a key parameter used to describe this interaction. Differences in the 1/n values, another Freundlich parameter, indicate variations in the heterogeneity of sorption site energies for acetamiprid among different soils. mdpi.com While specific correlations to organic carbon were not detailed in the summarized results, it is a well-established principle in soil science that organic matter is a primary driver of sorption for many organic compounds. The variation in sorption coefficients (Kf) seen in Table 2 across different soils (S1-S4) reflects differences in their composition, which includes organic carbon and clay content. mdpi.com

Sorption Isotherm and Kinetic Modeling

The environmental fate of N-cyano-N-methylethanimidamide is significantly influenced by its sorption and desorption behavior in soil and aquatic systems. These processes control the compound's partitioning between solid and liquid phases, thereby affecting its mobility, bioavailability, and susceptibility to degradation. nih.gov The sorption of this compound is influenced by soil properties, particularly organic matter content, and its own chemical characteristics, such as high water solubility and a low octanol-water partition coefficient (log KOW). nih.govmdpi.com

Sorption processes are often described using isotherm models, which relate the concentration of the compound in the solid phase to its concentration in the liquid phase at equilibrium. The Freundlich and Langmuir models are commonly used to describe the sorption of this compound. The Freundlich model is applicable to non-ideal sorption on heterogeneous surfaces, while the Langmuir model assumes monolayer sorption onto a homogeneous surface. nih.govscielo.org.co Studies have shown that the Freundlich model often provides a good fit for the sorption data of this compound in various soil types, indicating heterogeneous sorption sites. nih.gov The sorption efficiency, characterized by the Freundlich coefficient (KF), and the sorption intensity (1/n) vary depending on the soil's physicochemical properties. nih.govnih.gov For instance, research indicates that greater heterogeneity of sorption site energies exists for acetamiprid compared to other similar compounds. nih.govnih.gov

Kinetic models are employed to understand the rate at which sorption occurs. Pseudo-first-order and pseudo-second-order models are frequently applied to experimental data. emanresearch.org Studies have demonstrated that the sorption kinetics of this compound can be well-described by a pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption. emanresearch.org The time to reach equilibrium can be influenced by factors like intra-particle diffusion, which appears to be a relevant process in its sorption. nih.gov Desorption studies show that this compound is more easily and thoroughly desorbed compared to other neonicotinoids, which has implications for its potential to leach into groundwater. nih.gov

Table 1: Sorption Isotherm and Kinetic Model Parameters for this compound

Model TypeParameterDescriptionReported Findings
Isotherm Models
FreundlichKFSorption coefficient, indicating the extent of sorption.Varies with soil organic matter content. nih.gov
1/nSorption intensity or surface heterogeneity factor.Values indicate greater heterogeneity of sorption site energies. nih.govnih.gov
LangmuirQmaxMaximum sorption capacity.Used to model sorption data. nih.govfoodandnutritionjournal.org
KLLangmuir constant related to the binding energy.Used to model sorption data. nih.gov
Kinetic Models
Pseudo-Second-Orderk2Rate constant of pseudo-second-order sorption.Model fits experimental data well, with R² > 0.9998 in some studies. emanresearch.org
hInitial sorption rate.Higher initial availability of sorption surfaces leads to a faster initial rate. emanresearch.org
Intra-particle DiffusionkpIntra-particle diffusion rate constant.Identified as a relevant and potentially rate-limiting process in sorption kinetics. nih.gov

Photodegradation Pathways in Environmental Contexts

Photodegradation is a significant transformation pathway for this compound in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. nih.gov The compound is relatively stable to hydrolysis at neutral and acidic pH but can be susceptible to rapid photodegradation where there is sufficient light penetration. nih.govlookchem.com The rate and pathways of photodegradation are influenced by environmental conditions such as light intensity, temperature, and the presence of photosensitizing substances. nih.gov

One major mechanism of photodegradation involves the reaction with hydroxyl radicals (•OH), which are highly reactive oxidants generated in sunlit environments, for instance, through the photolysis of nitrate or on the surface of photocatalytic minerals like titanium dioxide (TiO₂). nih.govpnas.org Studies on the oxidation of this compound by •OH radicals have identified several reaction pathways. These include:

Hydrogen Abstraction: •OH radicals can abstract a hydrogen atom from the N-methyl group or the ethyl group. Abstraction from the N-methyl group is often favored, leading to the formation of carbonyl products. nih.govpnas.org

•OH Addition: Hydroxyl radicals can add to the pyridine (B92270) ring or the cyano group. nih.gov The addition to the cyano group is a notable pathway that can lead to the cleavage of this functional group. nih.gov

Hydrolysis: In aqueous environments, hydrolysis can be a dominant pathway, particularly following initial oxidation steps. nih.gov

The specific degradation pathway can vary depending on the environmental matrix. For example, "top-down" oxidation by gas-phase radicals on a surface may yield different products than "bottom-up" oxidation initiated by a substrate like TiO₂ in an aqueous suspension. nih.govpnas.org In the presence of water, hydrolysis of initial oxidation products is significant. nih.gov The atmospheric lifetime of this compound due to reaction with gas-phase •OH radicals is estimated to be a few days. pnas.org

Identification and Characterization of Environmental Transformation Products

The transformation of this compound in the environment leads to the formation of various degradation products. The identification and characterization of these products are crucial for a complete understanding of its environmental risk, as some transformation products may be more persistent or toxic than the parent compound.

In both plant and soil systems, the primary metabolic pathways include N-demethylation and subsequent oxidation. lookchem.com This leads to the formation of key metabolites such as 6-chloronicotinic acid and 6-chloropicolyl alcohol . lookchem.com Another identified transformation product is N-demethyl-acetamiprid , formed through the removal of the methyl group. lookchem.com

Photocatalytic degradation studies and oxidation experiments with hydroxyl radicals have elucidated a more complex array of transformation products. nih.govpnas.orgresearchgate.net These studies, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS), have identified products resulting from various reactions including hydrogen abstraction, hydroxylation, and cleavage of the cyano group. nih.govresearchgate.net For example, the oxidation of the N-methyl group leads to the formation of a carbonyl product, (E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyano-N-formylacetimidamide . pnas.org The loss of the cyano group can result in the formation of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine . nih.govpnas.org

Table 2: Identified Environmental Transformation Products of this compound

Transformation Product NameChemical FormulaFormation PathwayReference
N-demethyl-acetamipridC₉H₉ClN₄N-demethylation lookchem.com
6-chloronicotinic acid (CNA)C₆H₄ClNO₂N-demethylation and oxidation lookchem.comnih.gov
6-chloropicolyl alcoholC₆H₆ClNON-demethylation and oxidation lookchem.com
(E)-N'-Cyano-N-methylethanimidamideC₄H₅N₃Cleavage of the chloropyridinylmethyl group nih.gov
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (ACM-desm)C₉H₁₀ClN₃Hydrolysis nih.govpnas.org
(E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyano-N-formylacetimidamide (Carbonyl-A)C₁₁H₁₀ClN₄OOxidation of N-methyl group pnas.org
6-chloronicotinaldehydeC₆H₄ClNOOxidation nih.gov
(E)-N-((6-chloropyridin-3-yl)methyl)ethanimidamide (ACM-descn)C₉H₁₁ClN₂Loss of cyano group via •OH addition nih.gov

Q & A

Q. What strategies can identify synergistic effects when this compound is used in multicomponent catalytic systems?

  • Methodological Answer :
  • High-Throughput Screening : Test combinations of catalysts (e.g., Pd/ligand libraries) and quantify yields via GC-MS.
  • Synergy Metrics : Use isobolographic analysis to distinguish additive vs. synergistic interactions.
  • In-Situ Spectroscopy : Monitor catalyst speciation via EXAFS or Raman spectroscopy .

Q. Data Presentation Guidelines

  • Raw Data : Include in appendices with metadata (instrument parameters, calibration curves) .
  • Processed Data : Use tables/graphs in the main text, annotated with error bars and statistical significance (p-values) .
  • Ethical Compliance : Document safety protocols and reproducibility steps in line with institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.